Amicarbazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Properties

Amicarbazone is being investigated for its potential to inhibit the growth and proliferation of cancer cells. Studies suggest that Amicarbazone may work by:

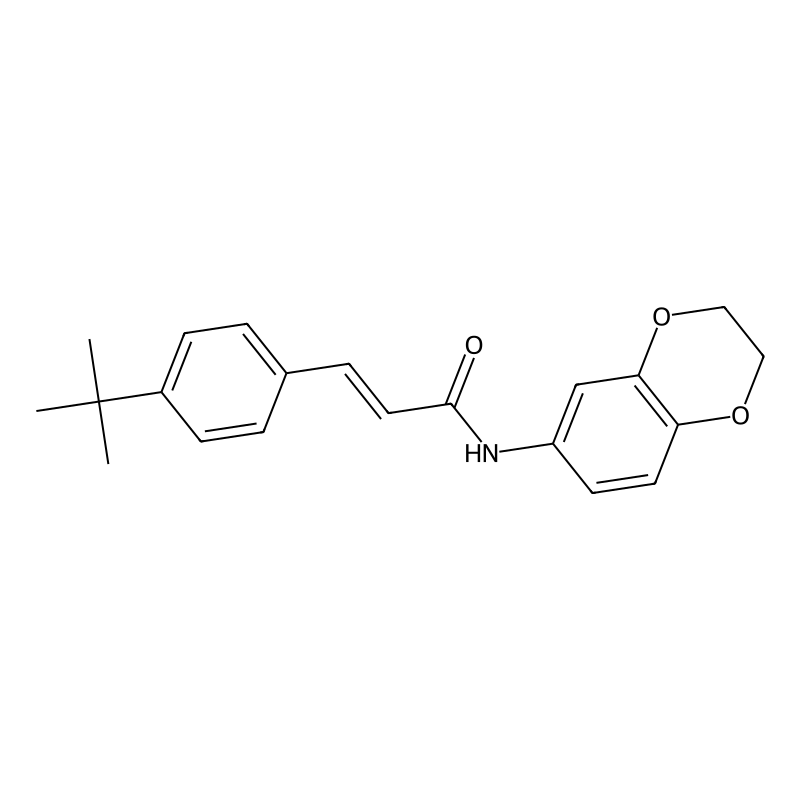

Amicarbazone is a chemical compound classified as a triazolinone herbicide, specifically designed for agricultural applications. Its chemical formula is C₁₀H₁₉N₅O₂, and it is recognized for its effectiveness in controlling various weeds, particularly in crops such as sugarcane and corn . Amicarbazone operates by inhibiting specific biochemical pathways in plants, making it a valuable tool in modern agriculture.

Amicarbazone exhibits low acute toxicity across various species, with primary effects including weight changes observed in multiple dose studies . It is particularly toxic to algae and can adversely affect the survival and growth of both algae and vascular plants. The compound's transformation products, such as Des-amino amicarbazone, are less toxic than the parent compound but still pose ecological risks due to their persistence and mobility in the environment .

The synthesis of amicarbazone can be summarized in three main steps:

- Formation of Hydrazinecarboxylic Acid: An acylhydrazide reacts with a carbamating agent.

- Reaction with Hydrazine Hydrate: The resulting hydrazinecarboxylic acid is treated with hydrazine hydrate under basic conditions.

- Final Formation: The intermediate compound reacts with t-butyl isocyanate to yield amicarbazone .

This multi-step process highlights the complexity involved in producing this herbicide efficiently.

Amicarbazone is primarily utilized as a herbicide in agriculture, particularly for controlling weeds in sugarcane and corn crops. Its effectiveness against a broad range of weed species makes it an essential component in integrated weed management strategies. Additionally, its low toxicity profile allows for safer application compared to some traditional herbicides .

Studies on amicarbazone have indicated that it interacts with various environmental factors, influencing its degradation and mobility. For instance, its moderate persistence and high mobility raise concerns about potential leaching into groundwater . Furthermore, research has shown that amicarbazone can be effectively degraded by photochemical processes and through reactions with activated persulfate under ultraviolet light conditions .

Several compounds share structural or functional similarities with amicarbazone. Below is a comparison highlighting their unique characteristics:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Atrazine | C₈H₁₁ClN₅ | Widely used herbicide known for its systemic properties; persistent in the environment. |

| Alachlor | C₁₂H₁₄ClN | Selective herbicide primarily used for corn; associated with groundwater contamination issues. |

| Metolachlor | C₁₂H₁₄ClN | A pre-emergent herbicide effective against grasses and broadleaf weeds; less toxic to aquatic organisms than atrazine. |

| Des-amino Amicarbazone | C₉H₁₈N₄O₂ | A transformation product of amicarbazone; exhibits lower toxicity than the parent compound but retains herbicidal activity. |

Amicarbazone's unique triazolinone structure differentiates it from these compounds, allowing for specific modes of action that target particular weed species effectively while maintaining a favorable safety profile for non-target organisms .

Amicarbazone possesses the molecular formula C₁₀H₁₉N₅O₂ with a molecular weight of 241.30 grams per mole [1] [2] [3]. The compound crystallizes in a triclinic crystal system with the space group P1̄, containing six molecules per unit cell and exhibiting a density of 1.211 megagrams per cubic meter [4].

The International Union of Pure and Applied Chemistry preferred name for amicarbazone is 4-amino-N-tert-butyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide [3]. Alternative International Union of Pure and Applied Chemistry nomenclature includes 4-amino-N-tert-butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide [1] [5]. The Chemical Abstracts Service designation follows the systematic naming convention: 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide [3] [5].

The compound is registered under Chemical Abstracts Service number 129909-90-6 and carries the European Community number 603-373-3 [1] [2]. Additional identifiers include the Unique Ingredient Identifier 7FU145I60E and the Chemical Entities of Biological Interest identifier CHEBI:132840 [1].

The structural framework consists of a central 1,2,4-triazole ring system bearing a 5-oxo functionality, with an amino group at the 4-position, an isopropyl substituent at the 3-position, and a tert-butylcarboxamide moiety attached to the 1-position nitrogen [4]. This arrangement places amicarbazone within the triazolinone class of compounds, specifically as a member of the photosystem II inhibitor herbicides [6] [7].

Structural Elucidation via Spectroscopic Methods

X-ray Crystallography

Single-crystal X-ray diffraction analysis reveals that amicarbazone crystallizes with three independent molecules in the asymmetric unit, designated as molecules A, B, and C [8] [4]. The crystal structure determination was performed at 123 Kelvin using copper Kα radiation with a wavelength of 1.54184 Ångströms [4].

The unit cell parameters are: a = 11.0298(2) Ångströms, b = 12.2135(4) Ångströms, c = 14.8542(4) Ångströms, with angles α = 92.244(2)°, β = 95.7020(19)°, and γ = 93.379(2)° [4]. The unit cell volume measures 1985.65(9) cubic Ångströms [4].

Critical bond lengths within the triazole ring system include the carbonyl C=O bond at 1.2329(15) Ångströms for the 5-oxo functionality and the carboxamide C=O bond at 1.2061(16) Ångströms [4]. The triazole ring nitrogen-carbon bonds exhibit lengths characteristic of aromatic systems: N₁-C₁ at 1.3725(15) Ångströms, N₁-C₂ at 1.3764(16) Ångströms, and N₃-C₂ at 1.2971(16) Ångströms [4].

The nitrogen-nitrogen bond within the triazole ring measures 1.4004(14) Ångströms, while the N₄-C₆ bond connecting the triazole ring to the carboxamide functionality spans 1.4435(15) Ångströms [4]. These distances confirm the expected electronic structure and bonding patterns within the heterocyclic framework.

Infrared Spectroscopy

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within amicarbazone. The infrared spectrum exhibits distinct N-H stretching vibrations at 3315.38 and 3209.42 wavenumbers, corresponding to the asymmetric and symmetric stretching modes of the primary amino group and the secondary amide N-H stretch [9].

The carbonyl functionalities display strong absorption bands in the expected regions. The triazole ring carbonyl exhibits stretching vibrations between 1700-1680 wavenumbers, while the carboxamide C=O stretch appears at 1650-1620 wavenumbers [9]. These frequencies are consistent with the electron-deficient nature of the triazole ring system and the characteristic amide I band.

C-H stretching vibrations appear at 2970.40 wavenumbers, attributed to the aliphatic hydrogen atoms in the tert-butyl and isopropyl substituents [9]. The C=N stretching vibration of the triazole double bond manifests at 1583 wavenumbers, confirming the aromatic character of the heterocyclic ring [10].

Additional characteristic frequencies include C-H bending vibrations at 1470-1450 wavenumbers, N-H bending vibrations of the amino group at 1650-1620 wavenumbers, C-N stretching vibrations at 1300-1200 wavenumbers, and N-H wagging vibrations at 750-600 wavenumbers [10] [11].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within amicarbazone. The triazole ring proton appears as a characteristic singlet in the deshielded region between 8.0-9.0 parts per million, reflecting the electron-withdrawing effect of the adjacent nitrogen atoms [12].

The amino group protons typically resonate as a broad singlet between 4.5-6.5 parts per million, with potential line broadening due to exchange processes. The amide N-H proton appears as a broad singlet in the 5.5-7.5 parts per million range, subject to exchange broadening in protic solvents.

The isopropyl substituent generates characteristic splitting patterns: the methine proton appears as a septet at 2.5-3.5 parts per million due to coupling with the six equivalent methyl protons, while the methyl groups appear as a doublet at 1.0-1.5 parts per million [12]. The tert-butyl group exhibits a characteristic singlet at 1.3-1.5 parts per million, corresponding to nine equivalent methyl protons [12].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of amicarbazone. The triazole ring carbonyl carbon resonates between 155-165 parts per million, while the C=N carbon appears at 140-160 parts per million, both regions characteristic of electron-deficient aromatic systems. The carboxamide carbonyl carbon displays a chemical shift between 165-175 parts per million, typical for amide functionality.

The quaternary carbon of the tert-butyl group resonates at 50-60 parts per million, while the aliphatic methyl carbons appear between 20-30 parts per million. The isopropyl methine carbon exhibits a chemical shift of 20-25 parts per million.

Mass spectrometric analysis confirms the molecular ion at mass-to-charge ratio 241, consistent with the molecular formula C₁₀H₁₉N₅O₂ [13] [14].

Tautomerism and Stereochemical Considerations

Conformational Analysis

X-ray crystallographic analysis reveals significant conformational flexibility within the amicarbazone structure, particularly evident from the presence of three independent molecules with distinct conformations in the asymmetric unit [8] [4]. The dihedral angle between the mean planes of the triazole ring and the carboxamide group ranges from 4.0 to 5.9 degrees across the three molecules, indicating a nearly coplanar arrangement [4].

This coplanarity is stabilized by intramolecular hydrogen bonding between the amino group and the carboxamide oxygen, with N-H···O hydrogen bond distances ranging from 2.04 to 2.05 Ångströms [4]. The formation of this intramolecular hydrogen bond constrains the relative orientation of the triazole ring and carboxamide functionality.

The tert-butyl groups exhibit similar conformations across all three independent molecules, with torsion angles C₆/N₅/C₇/C₈ of -56.76(17)°, 64.18(17)°, and -57.90(17)° for molecules A, B, and C, respectively [4]. Additional torsion angles C₆/N₅/C₇/C₉ measure 66.03(16)°, -57.99(19)°, and 64.87(16)°, while C₆/N₅/C₇/C₁₀ angles are -175.58(12)°, -177.48(19)°, and -177.61(13)° [4].

Isopropyl Group Conformational Variability

In contrast to the consistent tert-butyl conformations, the isopropyl group displays significant conformational variation among the three independent molecules [4]. The N₃/C₂/C₃/C₄ torsion angles vary dramatically: 111.38(14)° for molecule A, 120.86(14)° for molecule B, and 8.92(17)° for molecule C [4].

Similarly, the N₃/C₂/C₃/C₅ torsion angles show substantial differences: -11.65(17)° for molecule A, -113.15(14)° for molecule B, and 88.83(15)° for molecule C [4]. This conformational diversity demonstrates the relatively free rotation around the C₂-C₃ bond connecting the triazole ring to the isopropyl substituent.

Tautomeric Equilibria

The 1,2,4-triazole ring system in amicarbazone can potentially exist in different tautomeric forms, although the 4-amino-5-oxo substitution pattern stabilizes the observed tautomer [15]. The presence of the amino group at the 4-position and the carbonyl at the 5-position creates a locked tautomeric form that prevents migration of the hydrogen atoms between nitrogen centers.

Theoretical considerations and experimental evidence from related 1,2,4-triazole derivatives suggest that tautomeric equilibria involving hydrogen migration between N₁ and N₂ positions are energetically unfavorable in the presence of the electron-withdrawing carbonyl group [15]. The crystallographic data confirms the exclusive presence of the 1H-1,2,4-triazole tautomer with hydrogen attached to the N₁ position [4].

Stereochemical Implications

Although amicarbazone contains no asymmetric carbon centers, the restricted rotation around certain bonds due to steric interactions and hydrogen bonding creates conformational preferences [4]. The nearly coplanar arrangement of the triazole ring and carboxamide group results from both electronic conjugation and intramolecular hydrogen bonding stabilization.

The crystal packing is dominated by N-H···O and N-H···N intermolecular hydrogen bonds, forming infinite one-dimensional chains along the crystallographic b-axis [4]. These intermolecular interactions contribute to the overall stability of the crystal structure and may influence the solid-state properties of amicarbazone.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... Possible interactions of MKH 3586 (amicarbazone; 98.2% ai ... ), MKH 3594 (N-desamino metabolite; 99.4% ai ... ) and KOK 9422 (putative hydrolysis metabolite; 100% ai ... ) with the enzymes involved in the synthesis of thyroid hormones and the regulation of the hypothalmus-pituitary-thyroid axis were investigated using 3 in vitro systems: (i) thyroid peroxidase (TPO), the key enzyme responsible for organification of iodine and the coupling of iodinated tyrosine residues to both T3 and T4; (ii) ioidothyronine deiodinase type I (ID-I), catalyzing the phenolic ring deiodination of T4 to form T3 in peripheral organs like thyroid, liver and kidney; and (iii) iodothyronine deiodinase type II (ID-II), catalyzing the phenolic ring deiodination of T4 to T3 in the hypothalamus and pituitary gland. Positive controls adequately demonstrated the sensitivity of each of these in vitro assays through strong, concn-dependent inhibition of the enzyme of concern ... Neither MKH 3586, MKH 3594, nor KOK 9422 inhibited TPO, ID-I or ID-II at concn up to 1mM, suggesting that MKH 3586 does not affect the iodide organification step of thyroid hormone synthesis (via either inhibition of TPO or trapping of iodine) or the peripheral metabolism of thyroid hormones via Type I or Type II deiodinases in vivo. These findings support the conclusion that MKH 3586 does not affect the major enzymes involved in the synthesis or regulation of thyroid hormones and are consistent with the findings of the ... subchronic mechanistic study in rats ...

Amicarbazone has herbicidal activity against annual broadleaf weeds. It selectively inhibits acetolactase synthase, and enzyme involved in photosystem II of plants.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

... A 23 field corn field trials each consisted or 3 application scenarios - a single broadcast application made preemergence, a single preplant incorporated application (both at 0.45 lb ai/acre) and an early postemergence application (0.25 lb ai/acre). All applications were made using ground application equipment. Even though the early postemergence application rate was the lowest of the 3 applications, it resulted in the highest combined residues of amicarbazone and its metabolites DA MKH 3586 and iPr-2-OH DA MKH 3586; residues following preplant incorporated application were slightly higher than those following preemergence application. Combined residues were at most 0.56 ppm in forage, 0.43 ppm in stover, and approx 0.05 ppm in field corn grain.

... (Triazolinone-3-(14)C)amicarbazone ... was admin orally to 2 lactating goats at an avg of 101 ppm in the diet (42x the max theoretical dietary burden to dairy cattle). The goats were dosed once per day for 3 consecutive days. Milk was collected twice daily throughout the study, and tissues (muscle, fat, liver, and kidney) were collected at sacrifice. Radioactive residues were highest in the meat by-products liver and kidney, followed by muscle, fat, and milk ... Total residues amounting to 91 to 99% TRR were identified in goat matrices. Both parent amicarbazone and metabolite DA amicarbazone were major residues; amicarbazone was a major residue in all matrices with the exception of kidney. Metabolite iPr-2-OH DA amicarbazone was a major residue in kidney but was a minor residue in all other matrices. Metabolite t-Bu-OH MKH 3586 was also identified as a major residue in milk, muscle, and kidney, but was a minor residue in fat and liver. Metabolite iPr-Ene DA MKH 3586 was a major residue in liver but was a minor residue in all other matrices. Other identified metabolites were found at < or = 9% TRR; these included triazolinone MKH 3586, triazolinone DA MKH 3586, tBu-Acid MKH 3586, tBu-iPr-2-diOH DA MKH 3586 (kidney and liver only), iPr-1,2-diOH DA MKH 3586, and tBu-OH DA MKH 3586.

... Encapsulated amicarbazone was admin orally to lactating cows for 30 days. Cows were dosed at 0.374, 1.238, or 4.538 ppm in the diet. Milk was sampled twice daily ... Samples of muscle, liver, kidney and fat were collected at sacrifice. Amicarbazone-related residues were below the method limit of quantitation (LOQ; <0.010 ppm) in whole milk samples collected over the course of the dosing period from the high-dose group ... Amicarbazone-related residues were highest in liver and kidney, and lower in muscle and fat. In the high dose group, residues were 1.165 to 1.193 ppm in liver, 0.080 to 0.127 ppm in kidney, 0.014 to 0.021 ppm in muscle, and < 0.010 to 0.012 ppm in fat ... Residues from the mid- and low-dose groups were 0.305 to 0.440 ppm and 0.191 to 0.235 ppm in liver, and 0.033 to 0.039 ppm and 0.017 to 0.018 ppm in kidney, respectively. Residues were below the method LOQ ... in muscle and fat samples from the mid-dose group ... The relationship between dosing level and amicarbazone-related residues appears to be linear in liver and kidney.

For more Absorption, Distribution and Excretion (Complete) data for AMICARBAZONE (7 total), please visit the HSDB record page.

Metabolism Metabolites

In a rat metabolism study ... (triazolinone-3-(14)C) 4-methyl MKH 3586 (soil metabolite of amicarbazone ... radiochemical purity > 99%) in water was admin to 4 male Fischer rats as a single gavage dose at 4.86 to 5.22 mg/kg ... Overall recovery of the radioactive dose was 91% by 96 hr following admin. The majority of the dose was recovered in the urine within 12 hr (70% dose), with total urinary excretion accounted for 80% dose, indicating substantial absorption. Fecal excretion (0 to 24 hr post-dose) accounted for 8% dose. Approx 3% dose was recovered in the excreta after 24 hr ... At 96 hr post-dose, the concn of radioactivity in the tissues were low (0.002 to 0.028 ug/g), with < 0.1% dose in each tissue. HPLC, (1)H-NMR, and LC-MS/MS analysis identified 12 components in excreta ... 4 of these cmpd were present as chiral pairs. Identified cmpd accounted for 75% of the dose ... The overall accountability of the admin dose was ~ 82% ... The tested substance was not detected in the urine or feces. Hydroxylation of the soil metabolite at the isopropyl moiety formed the major metabolite, 4-Me-i-Pr-2-OH DA MKH 3586 (29% dose), which was found primarily in urine (28% dose). Further hydroxylation at the tertiary butyl group resulted in the formation of 4-Me-t-Bu-iPr-2-di-OH DA MKH 3586, which accounted for 12% dose. Alternatively, additional hydroxylation of isopropyl moiety formed 4-Me-iPr-1,2-di-OH DA MKH 3586, which constituted 9% dose in urine. Desmethylation of the parent formed DA MKH 3586 (<1% dose), which was then hydroxylated at the isopropyl moiety to form iPr-2-OH DA MKH 3586 (8% dose). The parent was also be hydroxylated at the tertiary butyl moiety to form 4-Me-tBu-OH DA MKH 3586 (9% dose), which was only detected in urine. The other minor identified metabolites occurred resulted from further oxidation, usually hydroxylation. The pathway for the metabolism of 4-methyl DA MKH 3586 in rats primarily involves a series of hydroxylation reaction. No conjugates were detected. /4-Methyl MKH 3586 (soil metabolite of amicarbazone)/

... The residues of concern in plants and livestock for tolerances and risk assessment consist of /amicarbazone ( 4-Amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide)/, a desamino metabolite /(DA amicarbazone: N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazone-1-carboxamide), and a hydroxylated derivative of the latter /(iPr-2-OH DA amicarbazone: N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-hydroxyl-1-methylethyl)-5-oxo-1H-1,2,4-triazone-1-carboxamide). The desamino metabolite is also included in the drinking water assessment along with its N-methyl derivative ...

/It was/ proposed that the major metabolic pathway in corn involves the deamination of the triazole amino group to form the desamino metabolite (DA MKH 3586) followed by hydroxylation at the tertiary carbon of the isopropyl group to form iPr-2-OH DA MKH 3586. Additional pathways involve hydroxylation of the isopropyl methyl to form iPr-1-OH DA MKH 3586, followed by glucosidation; hydroxylation of the t-butyl and isopropyl groups to form tBu-iPr-2-diOH DA MKH 3586. In addition, DA MKH 3586 formed an N-glucoside; and glucosidation of hydroxylated DA MKH 3586 formed several minor O-glucosides.

For more Metabolism/Metabolites (Complete) data for AMICARBAZONE (10 total), please visit the HSDB record page.

Wikipedia

Use Classification

Methods of Manufacturing

Storage Conditions

Dates

2: Dong M, Nie D, Tang H, Rao Q, Qu M, Wang W, Han L, Song W, Han Z. Analysis of amicarbazone and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 Jul;38(13):2245-52. doi: 10.1002/jssc.201500265. Epub 2015 May 19. PubMed PMID: 25907799.

3: Yu J, McCullough PE, Grey T. Physiological effects of temperature on turfgrass tolerance to amicarbazone. Pest Manag Sci. 2015 Apr;71(4):571-8. doi: 10.1002/ps.3853. Epub 2014 Aug 13. PubMed PMID: 25045054.

4: Tao Y, Xu J, Liu X, Cheng Y, Liu N, Chen Z, Dong F, Zheng Y. A quick, easy, cheap, effective, rugged, and safe method for the simultaneous detection of four triazolone herbicides in cereals combined with ultrahigh performance liquid chromatography with tandem mass spectrometry. J Sep Sci. 2014 Sep;37(17):2340-8. doi: 10.1002/jssc.201400186. Epub 2014 Jul 15. PubMed PMID: 24923624.

5: Kaur M, Butcher RJ, Jasinski JP, Yathirajan HS, Siddaraju BP. Amicarbazone. Acta Crystallogr Sect E Struct Rep Online. 2013 Mar 28;69(Pt 4):o603. doi: 10.1107/S1600536813007782. Print 2013 Apr 1. PubMed PMID: 23634130; PubMed Central PMCID: PMC3629643.